![molecular formula C12H11NO2S B1297956 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid CAS No. 1715-13-5](/img/structure/B1297956.png)

4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid is a chemical structure that is part of a broader class of compounds that have been synthesized and studied for various applications, including organic light-emitting devices and potential plant growth regulators. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid.

Synthesis Analysis

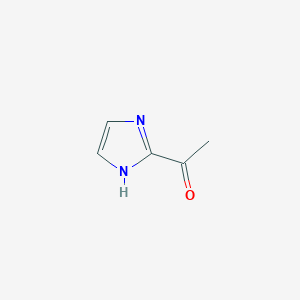

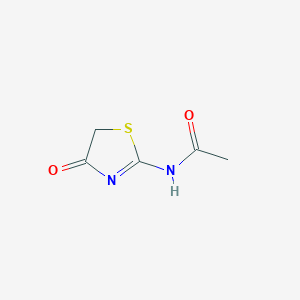

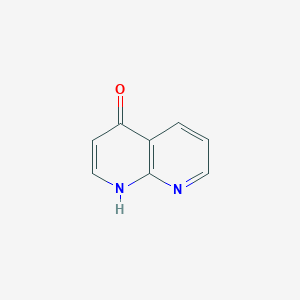

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids and its derivatives involves a four-step process starting from 3-benzylidenephthalide . Similarly, the synthesis of a compound with a thiophene ring attached to a benzoic acid moiety via a hydrazide linker was achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . These methods could potentially be adapted to synthesize the compound of interest.

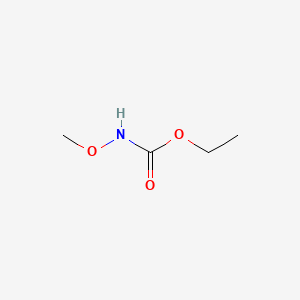

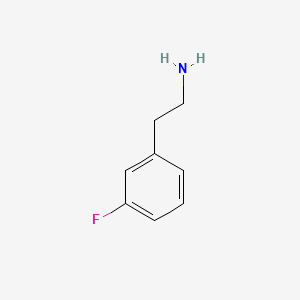

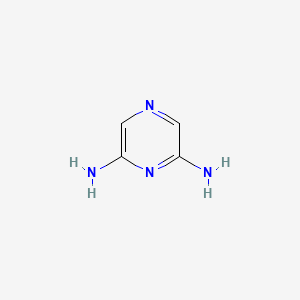

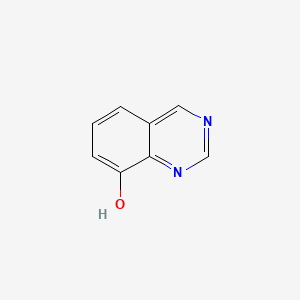

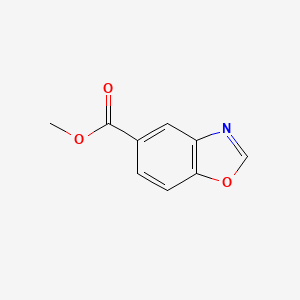

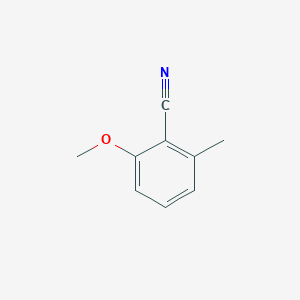

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory (DFT) . For example, the dihedral angle between the benzene and thiophene ring in one of the compounds was found to be 14.9°, indicating a certain degree of planarity in the molecule . The molecular structure is crucial as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

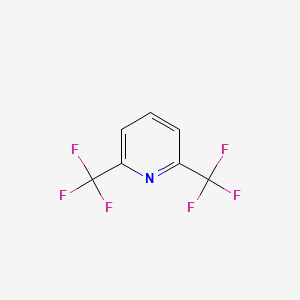

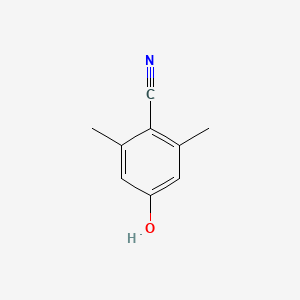

The chemical behavior of these compounds in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The presence of the thiophene ring and its interaction with other functional groups can also lead to specific reactivity patterns, such as intramolecular charge transfer, which has been studied using spectroscopic techniques .

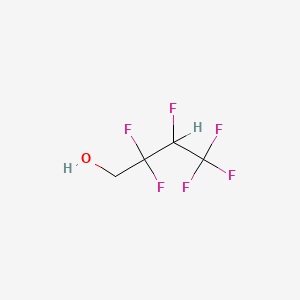

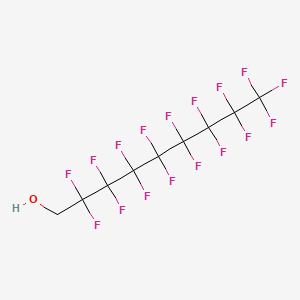

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the stability of the molecule can arise from hyperconjugative interactions and charge delocalization . The presence of intermolecular hydrogen bonding can also affect the stability and melting point of the compound, as seen in the analysis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, which is stable below 298 °C . Additionally, the electronic properties, such as the frontier molecular orbital energies, are important for understanding the reactivity and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Implications

Advanced oxidation processes (AOPs) are employed to degrade various recalcitrant compounds, including pharmaceuticals, in water treatment. For instance, the degradation of acetaminophen (ACT) through AOPs has been studied, revealing the formation of multiple by-products, including benzoic acid derivatives. These studies provide insights into the environmental fate of such compounds and their potential ecological impacts (Qutob et al., 2022).

Pharmaceutical Applications

The stability and degradation pathways of pharmaceutical compounds are crucial for their efficacy and safety. Research into nitisinone, a therapeutic agent for hereditary metabolic diseases, has identified degradation products, including benzoic acid derivatives, under various conditions. Such studies are essential for understanding the stability and potential risks associated with pharmaceuticals (Barchańska et al., 2019).

Biological Activity and Potential Carcinogenicity

The substitution of aromatic rings with thiophene analogues in certain compounds has been evaluated for potential carcinogenicity. This research provides valuable information on the biological activity and safety profiles of such compounds, which is crucial for their development and application in various fields (Ashby et al., 1978).

Impact on Gut Functions

Benzoic acid, widely used as a preservative, has been studied for its effects on gut functions. Research indicates that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota, highlighting its potential benefits beyond preservation (Mao et al., 2019).

Proteostasis Maintenance

4-Phenylbutyric acid, a compound related to benzoic acid, has been investigated for its ability to maintain proteostasis. It acts as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Such properties are being explored for therapeutic applications in diseases associated with protein misfolding (Kolb et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(thiophen-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTQXYWTNXSOLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.